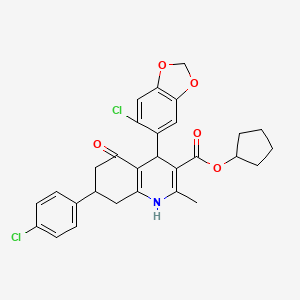![molecular formula C14H8Cl4N2OS B5110437 3-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5110437.png)
3-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CTB, and it has been synthesized using different methods. In
Mécanisme D'action
The mechanism of action of CTB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. CTB has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell growth. CTB has also been shown to inhibit the activity of proteasomes, which are proteins that are involved in the degradation of damaged or misfolded proteins.
Biochemical and Physiological Effects:
CTB has been shown to have various biochemical and physiological effects. In vitro studies have shown that CTB can induce apoptosis, or programmed cell death, in cancer cells. CTB has also been shown to inhibit the growth and proliferation of cancer cells. In addition, CTB has been shown to have anti-inflammatory properties and to inhibit the production of certain cytokines, which are proteins involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CTB in lab experiments is its high potency and selectivity. CTB has been shown to have a low toxicity profile, and it can be used at low concentrations in experiments. However, one of the limitations of using CTB in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on CTB. One area of research is the development of new synthesis methods for CTB that are more efficient and cost-effective. Another area of research is the exploration of CTB's potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, research on CTB's potential as a herbicide and as a tool for environmental remediation is ongoing.
Méthodes De Synthèse
The synthesis of CTB can be achieved using different methods. One of the most commonly used methods involves the reaction of 2,4,5-trichloroaniline with carbon disulfide and chloroacetyl chloride in the presence of a base. The resulting product is then treated with 3-chlorobenzoyl chloride to obtain CTB.
Applications De Recherche Scientifique
CTB has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, CTB has been shown to have anticancer properties, and it has been used as a diagnostic tool for cancer detection. CTB has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In agriculture, CTB has been shown to have herbicidal properties, and it has been used as a selective herbicide for weed control. CTB has also been studied for its potential use in the treatment of fungal infections in crops.
In environmental science, CTB has been studied for its potential use in the removal of heavy metals from contaminated soil and water.
Propriétés
IUPAC Name |
3-chloro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4N2OS/c15-8-3-1-2-7(4-8)13(21)20-14(22)19-12-6-10(17)9(16)5-11(12)18/h1-6H,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCROOFTSXKGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5110362.png)

![N-[4-(N-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5110371.png)
![N-(2,5-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5110376.png)
![3,5-di-tert-butyl-1'H,3'H,4H-spiro[cyclohexa-2,5-diene-1,2'-perimidin]-4-one](/img/structure/B5110389.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5110396.png)

![N-benzyl-3-[(3,4-dichlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B5110406.png)



![1-cycloheptyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5110439.png)
![2-{[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5110448.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(3-methyl-2-thienyl)methyl]amino}nicotinamide](/img/structure/B5110450.png)